Cinnamylidene acetyl chloride
Overview
Description
Cinnamylidene acetyl chloride is an organic compound belonging to the cinnamate family. It is characterized by the presence of a cinnamylidene group attached to an acetyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the formation of photoresponsive polymers and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamylidene acetyl chloride can be synthesized through the reaction of cinnamylidene acetic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out in a solvent such as dichloromethane under a nitrogen atmosphere. The mixture is stirred at ambient temperature for several hours, followed by the evaporation of the solvent under reduced pressure to obtain the product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting cinnamylidene acetic acid with dichlorosulfoxide in the presence of petroleum ether. This method is efficient and yields a high purity product suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Cinnamylidene acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Cycloaddition Reactions: The cinnamylidene group can participate in [2+2] cycloaddition reactions under ultraviolet light, forming cyclobutane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Cycloaddition Reactions: These reactions require ultraviolet light and are often performed in solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Cyclobutane Derivatives: Formed through [2+2] cycloaddition reactions.
Scientific Research Applications
Cinnamylidene acetyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cinnamylidene acetyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives interact with cellular components such as membranes and proteins, disrupting their function and leading to antimicrobial effects . The cinnamylidene group can also undergo photoinduced cycloaddition reactions, which are utilized in the formation of cross-linked polymer networks .
Comparison with Similar Compounds
Cinnamylidene Acetic Acid: Similar in structure but lacks the reactive acetyl chloride group.
Cinnamylidene Derivatives of Rhodanine: Known for their high anthelmintic activity.
Other Cinnamate Derivatives: Include cinnamylidene acetic acid and its esters, which are used in various chemical and biological applications.
Uniqueness: Cinnamylidene acetyl chloride is unique due to its combination of the cinnamylidene group and the highly reactive acetyl chloride moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science .
Properties
CAS No. |
40926-86-1 |
---|---|
Molecular Formula |
C11H9ClO |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienoyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+ |
InChI Key |
VBSYMODXUFYOLA-KBXRYBNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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